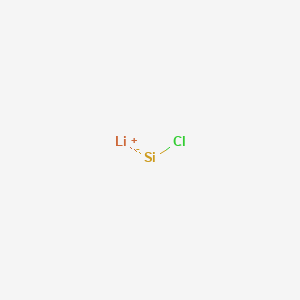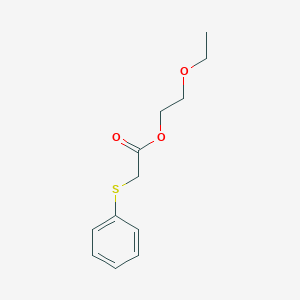
2-Ethoxyethyl (phenylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethyl (phenylsulfanyl)acetate is an organic compound with a unique structure that combines an ethoxyethyl group, a phenylsulfanyl group, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-ethoxyethanol with phenylsulfanylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.
化学反応の分析
Types of Reactions
2-Ethoxyethyl (phenylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
2-Ethoxyethyl (phenylsulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Ethoxyethyl (phenylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
類似化合物との比較
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the ethoxyethyl and acetate groups.
Ethyl phenylsulfanylacetate: Similar but with an ethyl group instead of an ethoxyethyl group.
Uniqueness
2-Ethoxyethyl (phenylsulfanyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
174872-92-5 |
|---|---|
分子式 |
C12H16O3S |
分子量 |
240.32 g/mol |
IUPAC名 |
2-ethoxyethyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C12H16O3S/c1-2-14-8-9-15-12(13)10-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChIキー |
LVJAZWRUYYLLQJ-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(=O)CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

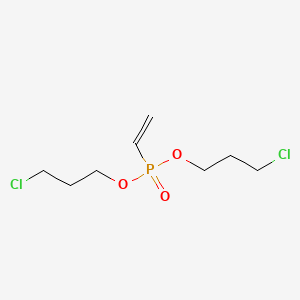


![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

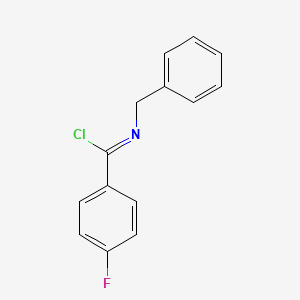

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
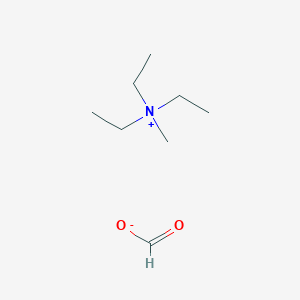
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)

